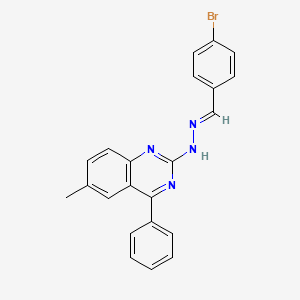
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline, also known as BBMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBMQ is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research studies.
作用機序
The mechanism of action of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline is not fully understood, but it is believed to involve the formation of a complex between this compound and the metal ion. This complexation leads to a change in the electronic structure of this compound, resulting in the emission of fluorescence. The exact nature of this complexation is still under investigation, but it is thought to involve the coordination of the metal ion with the nitrogen atoms in the hydrazine and quinazoline moieties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties, this compound has been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline is its strong fluorescence in the presence of metal ions, making it a useful tool for detecting and quantifying these ions in complex biological samples. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline. One promising area of research is the development of this compound-based fluorescent probes for the detection of metal ions in living cells and tissues. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of this compound, and its potential use in the treatment of related diseases. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of new applications for this promising compound.
合成法
The synthesis of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate, followed by the addition of 6-methyl-4-phenylquinazoline. The reaction is carried out under reflux in the presence of a catalyst such as acetic acid or ammonium acetate. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound exhibits strong fluorescence in the presence of metal ions such as copper, iron, and zinc, making it a useful tool for detecting and quantifying these ions in complex biological samples.
特性
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4/c1-15-7-12-20-19(13-15)21(17-5-3-2-4-6-17)26-22(25-20)27-24-14-16-8-10-18(23)11-9-16/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIIADJFVJBBRN-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dimethyl 2-[(bromoacetyl)amino]terephthalate](/img/structure/B2899478.png)

![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2899483.png)
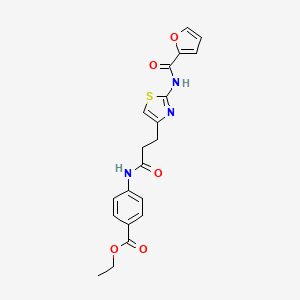
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2899486.png)
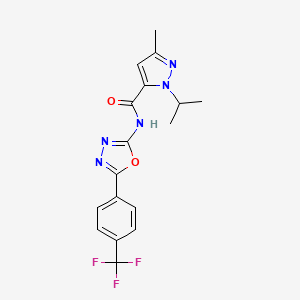

![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899490.png)
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2899492.png)
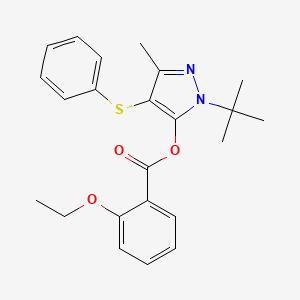
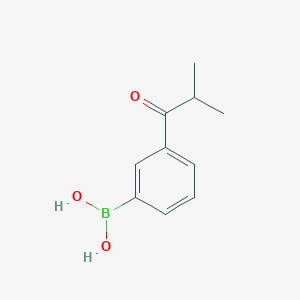

![1-[3-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2899498.png)
![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2899500.png)
